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Compound of Interest

Compound Name: 1,3-Dibromo-2-methoxybenzene

Cat. No.: B1584050 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dibromo-2-
methoxybenzene (also known as 2,6-Dibromoanisole), a key intermediate in various synthetic

applications, particularly in the development of novel pharmaceutical and agrochemical

compounds. Understanding the spectroscopic signature of this molecule is paramount for its

unambiguous identification, purity assessment, and elucidation of its role in complex reaction

mechanisms. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data of 1,3-Dibromo-2-methoxybenzene, offering insights

grounded in established scientific principles and experimental observations.

Introduction
1,3-Dibromo-2-methoxybenzene (C₇H₆Br₂O, Molecular Weight: 265.93 g/mol ) is a

halogenated aromatic ether.[1] Its structure, featuring a methoxy group ortho to two bromine

atoms on a benzene ring, gives rise to a unique and informative spectroscopic profile. The

strategic placement of the bromine and methoxy substituents significantly influences the

electronic environment of the aromatic ring, which is reflected in the NMR, IR, and MS data.

This guide will dissect each of these spectroscopic techniques to provide a detailed

characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. For 1,3-Dibromo-2-methoxybenzene, both ¹H and ¹³C NMR provide critical

information for structural confirmation.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-Dibromo-2-methoxybenzene is characterized by distinct signals

for the aromatic and methoxy protons. The symmetry of the molecule simplifies the aromatic

region of the spectrum.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-OCH₃ 3.89 Singlet (s) N/A

H4 6.86 Triplet (t) 8.02

H3, H5 7.50 Doublet (d) 8.01

Table 1: ¹H NMR Data for 1,3-Dibromo-2-methoxybenzene in CDCl₃.[2]

Interpretation and Causality:

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent

and do not have any adjacent protons to couple with, resulting in a sharp singlet at

approximately 3.89 ppm. This downfield shift is characteristic of protons on a carbon

adjacent to an electronegative oxygen atom.

Aromatic Protons (H4, H3, H5): The aromatic region displays a classic AX₂ spin system.

The proton at the C4 position (H4) is flanked by two equivalent protons (H3 and H5),

leading to its appearance as a triplet at around 6.86 ppm due to coupling with both

neighbors.

The protons at the C3 and C5 positions (H3 and H5) are chemically equivalent. Each is

coupled to the H4 proton, resulting in a doublet at approximately 7.50 ppm. The observed

coupling constant of ~8.0 Hz is typical for ortho-coupling in benzene derivatives.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring high-resolution ¹H NMR spectra of brominated aromatic

compounds involves the following steps:
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Sample Preparation:

Dissolve approximately 5-10 mg of high-purity 1,3-Dibromo-2-methoxybenzene in about

0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to

dissolve a wide range of organic compounds and its single residual proton peak at ~7.26

ppm, which typically does not interfere with the signals of interest.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion

and resolution.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate spectral width, acquisition time, and relaxation delay.

Data Acquisition and Processing:

Acquire the free induction decay (FID) signal.

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase and baseline correct the spectrum.

Integrate the signals to determine the relative number of protons.

Reference the spectrum to the TMS signal.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are sensitive to the electronic environment of each carbon atom.
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Carbon Assignment Chemical Shift (δ, ppm)

C1 (-OCH₃) 155.3

C2, C6 114.7

C3, C5 134.0

C4 129.3

-OCH₃ 60.6

Table 2: ¹³C NMR Data for 1,3-Dibromo-2-methoxybenzene (2,6-Dibromoanisole).[3]

Interpretation and Causality:

C1 (-OCH₃): The carbon atom directly attached to the electron-donating methoxy group (C1)

is significantly deshielded and appears at a downfield chemical shift of approximately 155.3

ppm.

C2, C6: The carbon atoms bearing the bromine atoms (C2 and C6) are observed at around

114.7 ppm. The strong electron-withdrawing and anisotropic effects of the bromine atoms

influence this shift.

C3, C5: The two equivalent methine carbons (C3 and C5) resonate at approximately 134.0

ppm.

C4: The methine carbon para to the methoxy group (C4) is found at about 129.3 ppm.

-OCH₃: The carbon of the methoxy group appears at a characteristic upfield chemical shift of

around 60.6 ppm, consistent with a methyl group attached to an oxygen atom.[4]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

While an experimental IR spectrum for 1,3-Dibromo-2-methoxybenzene is not readily

available in public databases, the spectrum of the closely related compound, 2,6-Dibromo-4-
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methoxytoluene, provides a reliable reference for the expected absorption bands.[5]

Vibrational Mode
Approximate Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aliphatic C-H Stretch (-OCH₃) 3000 - 2850 Medium

C=C Aromatic Ring Stretch 1600 - 1450 Medium to Strong

C-O-C Asymmetric Stretch 1275 - 1200 Strong

C-O-C Symmetric Stretch 1075 - 1020 Medium

C-Br Stretch 680 - 515 Strong

Table 3: Characteristic IR Absorption Bands for 1,3-Dibromo-2-methoxybenzene (inferred

from related compounds and general IR data).

Interpretation and Causality:

C-H Stretching Vibrations: The spectrum is expected to show distinct bands for the aromatic

C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methoxy group

(below 3000 cm⁻¹).

Aromatic C=C Stretching: A series of absorptions in the 1600-1450 cm⁻¹ region are

characteristic of the carbon-carbon double bond stretching vibrations within the benzene

ring.

C-O Stretching: The strong absorption band corresponding to the asymmetric C-O-C stretch

of the aryl ether is a key diagnostic feature and is typically found in the 1275-1200 cm⁻¹

range. A weaker symmetric stretch is also expected around 1075-1020 cm⁻¹.

C-Br Stretching: The presence of bromine atoms is indicated by strong absorption bands in

the fingerprint region, typically between 680 and 515 cm⁻¹.

Experimental Protocol: Acquiring FTIR Spectra
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A common method for obtaining an FTIR spectrum of a solid or liquid sample is through

Attenuated Total Reflectance (ATR).

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Record a background spectrum of the clean, empty ATR crystal.

Sample Application:

Place a small amount of 1,3-Dibromo-2-methoxybenzene (as a liquid or a finely ground

solid) directly onto the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between

the sample and the crystal.

Data Acquisition:

Collect the sample spectrum. The instrument's software will automatically ratio the sample

spectrum against the background spectrum to generate the final absorbance or

transmittance spectrum.

Cleaning:

Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or

acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

The electron ionization (EI) mass spectrum of 1,3-Dibromo-2-methoxybenzene is expected to

show a prominent molecular ion peak and characteristic fragment ions.
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m/z Relative Intensity Assignment

266 Moderate [M]⁺ (Molecular Ion)

251 High [M - CH₃]⁺

172 Moderate [M - Br]⁺

144 Moderate [M - Br - CO]⁺

92 Moderate [C₆H₄O]⁺

63 Moderate [C₅H₃]⁺

Table 4: Predicted and Observed Mass Spectrometry Fragmentation for 1,3-Dibromo-2-
methoxybenzene.

Interpretation and Causality:

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 266, corresponding to the

molecular weight of 1,3-Dibromo-2-methoxybenzene. Due to the presence of two bromine

atoms, a characteristic isotopic pattern will be observed for the molecular ion and any

bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an

approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks at m/z 264,

266, and 268 in a roughly 1:2:1 intensity ratio.

[M - CH₃]⁺: A very common and often abundant fragment for anisole derivatives is the loss of

a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z 251.

[M - Br]⁺: The loss of a bromine radical (•Br) is another facile fragmentation pathway, leading

to a peak at m/z 172 (for the loss of ⁷⁹Br) and 170 (for the loss of ⁸¹Br).

Further Fragmentation: Subsequent fragmentations, such as the loss of carbon monoxide

(CO) from the [M - Br]⁺ ion, can also occur, leading to further peaks in the spectrum.

Visualizations
Molecular Structure of 1,3-Dibromo-2-methoxybenzene
Caption: Molecular structure of 1,3-Dibromo-2-methoxybenzene.
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Key Fragmentation Pathways in Mass Spectrometry

[M]⁺
m/z = 266

[M - CH₃]⁺
m/z = 251

- •CH₃

[M - Br]⁺
m/z = 172

- •Br

Click to download full resolution via product page

Caption: Primary fragmentation pathways of 1,3-Dibromo-2-methoxybenzene in EI-MS.

Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating

framework for the identification and characterization of 1,3-Dibromo-2-methoxybenzene. The

distinct patterns observed in the ¹H NMR, ¹³C NMR, IR, and MS spectra are all consistent with

the proposed molecular structure. For researchers and professionals in drug development and

related fields, a thorough understanding of this data is crucial for quality control, reaction

monitoring, and the rational design of new synthetic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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